molecular formula C8H6FNO B121656 Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)-(9CI) CAS No. 149952-37-4

Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)-(9CI)

Cat. No.: B121656
CAS No.: 149952-37-4
M. Wt: 151.14 g/mol
InChI Key: UWDPUVCVIQXYQR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-(4-Fluorophenyl)hydroxyacetonitrile is an organic compound with the molecular formula C8H8FNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-Fluorophenyl)hydroxyacetonitrile typically involves the reaction of 4-fluorobenzaldehyde with cyanide sources under controlled conditions. One common method is the addition of hydrogen cyanide (HCN) to 4-fluorobenzaldehyde in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of ®-(4-Fluorophenyl)hydroxyacetonitrile may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-(4-Fluorophenyl)hydroxyacetonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of ®-(4-Fluorophenyl)ethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-(4-Fluorophenyl)hydroxyacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(4-Fluorophenyl)hydroxyacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The fluorine atom can also enhance the compound’s stability and bioavailability by affecting its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-(4-Fluorophenyl)hydroxyacetonitrile: The enantiomer of the ®-form, with different biological activity.

    4-Fluorobenzaldehyde: A precursor in the synthesis of ®-(4-Fluorophenyl)hydroxyacetonitrile.

    ®-(4-Chlorophenyl)hydroxyacetonitrile: A similar compound with a chlorine atom instead of fluorine.

Uniqueness

®-(4-Fluorophenyl)hydroxyacetonitrile is unique due to its specific chiral configuration and the presence of both hydroxyl and nitrile functional groups

Properties

CAS No.

149952-37-4

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

(2R)-2-(4-fluorophenyl)-2-hydroxyacetonitrile

InChI

InChI=1S/C8H6FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H/t8-/m0/s1

InChI Key

UWDPUVCVIQXYQR-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1C(C#N)O)F

Isomeric SMILES

C1=CC(=CC=C1[C@H](C#N)O)F

Canonical SMILES

C1=CC(=CC=C1C(C#N)O)F

Synonyms

Benzeneacetonitrile, 4-fluoro-alpha-hydroxy-, (alphaR)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.